molecular formula C9H13Cl2N3O6 B15193731 Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, chloroacetate (ester) CAS No. 84993-79-3

Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, chloroacetate (ester)

Cat. No.: B15193731
CAS No.: 84993-79-3
M. Wt: 330.12 g/mol
InChI Key: BSNWBTPNYPWHOJ-LURJTMIESA-N
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Description

Chemical Structure and Synthesis
The compound Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, chloroacetate (ester) is a serine-derived nitrosourea conjugate. Its structure includes:

  • A (2-chloroethyl)nitrosocarbamoyl group attached to the amino group of serine.
  • A methyl ester at the serine carboxyl group.
  • A chloroacetate ester substituent, introduced via alkylation of intermediates with methyl chloroacetate .

Synthesis Pathway
The synthesis involves:

Formation of a hydrazone intermediate (compound 2c).

Alkylation with methyl chloroacetate to yield ester derivatives (3c/3′c), confirmed by ¹H NMR (δ ~3.69 ppm for methyl ester; δ ~4.87 ppm for methylene linker) and FT-IR (1762 cm⁻¹ for carbonyl) .

Biological Relevance
As a nitrosourea derivative, this compound likely exhibits antineoplastic activity via DNA alkylation, forming cytotoxic interstrand cross-links. Similar derivatives target cancer cells by alkylating DNA bases (e.g., guanine O⁶ positions), overwhelming repair mechanisms .

Properties

CAS No.

84993-79-3

Molecular Formula

C9H13Cl2N3O6

Molecular Weight

330.12 g/mol

IUPAC Name

methyl (2S)-3-(2-chloroacetyl)oxy-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoate

InChI

InChI=1S/C9H13Cl2N3O6/c1-19-8(16)6(5-20-7(15)4-11)12-9(17)14(13-18)3-2-10/h6H,2-5H2,1H3,(H,12,17)/t6-/m0/s1

InChI Key

BSNWBTPNYPWHOJ-LURJTMIESA-N

Isomeric SMILES

COC(=O)[C@H](COC(=O)CCl)NC(=O)N(CCCl)N=O

Canonical SMILES

COC(=O)C(COC(=O)CCl)NC(=O)N(CCCl)N=O

Origin of Product

United States

Preparation Methods

The synthesis of ICIG 1771 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

    Initial Formation: The initial formation of the core structure of ICIG 1771 involves a series of condensation reactions. These reactions are carried out under controlled temperatures and often require catalysts to facilitate the process.

    Intermediate Steps: The intermediate steps involve the addition of various functional groups to the core structure. These steps may include oxidation, reduction, and substitution reactions, each requiring specific reagents and conditions.

    Final Assembly: The final assembly of ICIG 1771 involves the coupling of the intermediate products to form the final compound. This step often requires high-purity reagents and precise control of reaction conditions to ensure the desired product is obtained.

Industrial production methods for ICIG 1771 typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

ICIG 1771 undergoes various types of chemical reactions, including:

    Oxidation: ICIG 1771 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions are typically oxidized derivatives of the original compound.

    Reduction: Reduction of ICIG 1771 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives with different functional groups.

    Substitution: ICIG 1771 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

ICIG 1771 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, ICIG 1771 is used as a reagent in various synthetic reactions. Its unique properties make it a valuable tool for the development of new chemical compounds and materials.

    Biology: In biological research, ICIG 1771 is used to study cellular processes and molecular interactions. It can be used as a probe to investigate the function of specific proteins and enzymes.

    Medicine: In medicine, ICIG 1771 has potential therapeutic applications. It is being studied for its ability to interact with specific molecular targets involved in disease processes, making it a potential candidate for drug development.

    Industry: In industrial applications, ICIG 1771 is used in the production of various chemicals and materials. Its unique properties make it a valuable component in the manufacturing of high-performance products.

Mechanism of Action

The mechanism of action of ICIG 1771 involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and affecting various cellular processes. The molecular targets of ICIG 1771 include enzymes and receptors involved in key biological pathways. By binding to these targets, ICIG 1771 can influence the activity of these pathways, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Reaction Kinetics of Chlorinated Esters

Compound Rate Coefficient (cm³/molecule/s) Key Factor Affecting Reactivity
Methyl chloroacetate 8.5×10⁻¹³ Single Cl substituent
Methyl dichloroacetate 2.8×10⁻¹³ Steric hindrance from second Cl

Table 2: Antineoplastic Activity of Nitrosourea Derivatives

Compound Inhibition (%) Concentration Model System Reference
HECNU-suc-DHT (34) 85 75 μM/kg Cancer cells
CNC–Alanine–DHT ester (35) 70 75 μM/kg Pluripotent stem cells
BCNU 90 50 μM Human fibroblasts

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction purity be optimized?

Answer:
The synthesis involves multi-step modifications of serine. A typical route includes:

  • Step 1: Nitrosocarbamoylation of the amino group using 2-chloroethyl isocyanate followed by nitrosation with nitrous acid .
  • Step 2: Esterification of the carboxyl group with methanol (for methyl ester) and chloroacetic acid (for chloroacetate ester) under acidic catalysis. The esterification of chloroacetate derivatives is optimized at 105–110°C with continuous azeotropic removal of water to drive the reaction to completion .
  • Purity Optimization: Use vacuum distillation (e.g., 65°C at 8 kPa for chloroacetate esters) and neutralization with sodium carbonate to remove acidic byproducts. Monitor intermediates via TLC or HPLC with UV detection (λ = 230 nm for nitroso groups) .

Advanced: How does the alkylating activity of this compound compare to other 2-chloroethylnitrosoureas in overcoming tumor resistance mechanisms?

Answer:
Nitrosoureas like this compound induce DNA interstrand crosslinks via chloroethylation of guanine residues. Resistance often arises from O⁶-alkylguanine-DNA alkyltransferase (AGT) repair. Key comparisons include:

  • In vitro assays: Use AGT-overexpressing cell lines (e.g., HT29 colon cancer) to compare IC₅₀ values with chlorozotocin and hydroxyethyl-CNU. This compound’s bulky serine and chloroacetate groups may reduce AGT affinity, enhancing cytotoxicity in resistant models .
  • Metabolic Stability: Evaluate hepatic microsomal degradation (e.g., rat S9 fractions) to assess ester hydrolysis rates. Methyl esters generally exhibit slower hydrolysis than ethyl analogs, prolonging half-life .

Basic: What analytical techniques are most suitable for characterizing this compound and its degradation products?

Answer:

  • Structural Confirmation:
    • NMR: ¹H NMR (δ 3.7–3.9 ppm for methyl esters; δ 4.1–4.3 ppm for chloroacetate) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) .
    • HRMS: Exact mass verification (C₇H₁₁Cl₂N₃O₆, expected m/z ~ 312.01) .
  • Degradation Analysis:
    • HPLC-MS/MS: Monitor nitroso group decomposition (e.g., nitrosamine formation) under physiological pH using a C18 column and 0.1% formic acid mobile phase .

Advanced: What in vitro models are appropriate for dissecting its mechanism of action and off-target effects?

Answer:

  • DNA Crosslinking Assays:
    • Use plasmid relaxation assays (e.g., pBR322 treated with the compound and resolved via agarose gel electrophoresis) to quantify single- vs. double-strand breaks .
  • Proteomic Profiling:
    • SILAC-based mass spectrometry in HeLa cells to identify alkylated proteins beyond DNA (e.g., glutathione reductase, tubulin) .
  • Mitochondrial Toxicity:
    • Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in Seahorse assays to assess metabolic disruption .

Basic: How should the compound be stored to minimize decomposition, and what are critical stability indicators?

Answer:

  • Storage: Store at –20°C in amber vials under argon. Avoid aqueous buffers (esters hydrolyze rapidly; half-life <24 hrs in PBS at 37°C) .
  • Stability Monitoring:
    • Color Change: Degradation often produces yellow discoloration due to nitroso group oxidation.
    • GC-MS Headspace Analysis: Detect volatile decomposition products (e.g., methyl chloride) .

Advanced: How can pharmacokinetic properties be optimized through formulation or structural analogs?

Answer:

  • Liposomal Encapsulation: Use phosphatidylcholine/cholesterol liposomes (70 nm size) to enhance plasma circulation time. Assess encapsulation efficiency via dialysis and LC-MS .
  • Prodrug Strategies: Replace methyl ester with pivaloyloxymethyl (POM) groups to improve oral bioavailability. Compare esterase activation rates in intestinal vs. hepatic extracts .

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